Piperiacetildenafil: A Technical Overview of a Sildenafil Analogue
Piperiacetildenafil: A Technical Overview of a Sildenafil Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperiacetildenafil is a chemical compound classified as a sildenafil analogue, belonging to the pyrazolopyrimidinone class of molecules. Its chemical structure is closely related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. While Piperiacetildenafil is primarily documented as an intermediate in the synthesis of other pyrazolopyrimidinone derivatives, its structural similarity to sildenafil suggests potential pharmacological activity. This technical guide provides a comprehensive overview of the available information on the chemical structure, properties, and potential biological context of Piperiacetildenafil, with a focus on data relevant to researchers in drug discovery and development.
Chemical Structure and Properties
The fundamental characteristics of Piperiacetildenafil are summarized below.
Table 1: Chemical and Physical Properties of Piperiacetildenafil
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁N₅O₃ | PubChem |
| IUPAC Name | 5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one | PubChem |
| CAS Number | 147676-50-4 | PubChem |
| Molecular Weight | 437.5 g/mol | PubChem |
| Appearance | White to off-white solid (Predicted) | ChemicalBook |
| Melting Point | 149-152 °C | ChemicalBook |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) (Predicted) | ChemicalBook |
Synthesis
A general synthetic approach would likely involve the initial synthesis of the pyrazole core, followed by the construction of the fused pyrimidine ring. The final steps would involve the introduction of the substituted phenyl group at the C5 position of the pyrazolopyrimidinone scaffold.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Piperiacetildenafil.
Note: This represents a generalized scheme. The specific reagents, reaction conditions (temperature, solvents, catalysts), and purification methods would require experimental optimization.
Spectroscopic Data
Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for Piperiacetildenafil are not available in published literature or public databases. However, based on the known chemical structure, expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for Piperiacetildenafil
| Data Type | Predicted Characteristics |
| ¹H NMR | - Signals in the aromatic region (phenyl group).- Signals for the ethoxy group (quartet and triplet).- Signals for the propyl group (triplet, sextet, triplet).- Signals for the methyl group on the pyrazole ring (singlet).- Signals for the piperidine ring protons.- Signal for the methylene group of the acetyl moiety. |
| ¹³C NMR | - Resonances for aromatic carbons.- Resonances for the carbonyl carbons (pyrimidinone and acetyl groups).- Resonances for the carbons of the pyrazole and pyrimidine rings.- Resonances for the ethoxy, propyl, methyl, and piperidine carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 437.5. - Characteristic fragmentation patterns involving cleavage of the piperidine ring, the acetyl group, and the ether linkage. |
Potential Signaling Pathway and Mechanism of Action
As a close structural analogue of sildenafil, Piperiacetildenafil is anticipated to act as a phosphodiesterase type 5 (PDE5) inhibitor. The established signaling pathway for PDE5 inhibitors is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.
Signaling Pathway of PDE5 Inhibition:
Caption: The nitric oxide/cGMP signaling pathway and the inhibitory action of Piperiacetildenafil on PDE5.
In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in a decrease in intracellular calcium levels and smooth muscle relaxation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Piperiacetildenafil would be expected to prevent the breakdown of cGMP, leading to its accumulation and an enhanced smooth muscle relaxant effect.
Conclusion
Piperiacetildenafil is a pyrazolopyrimidinone derivative and a structural analogue of sildenafil. While it is primarily known as a synthetic intermediate, its chemical structure strongly suggests potential activity as a PDE5 inhibitor. This technical guide has summarized the available information on its chemical properties and proposed a plausible synthetic route and mechanism of action based on related compounds. Further experimental investigation is required to fully elucidate its synthetic protocol, spectroscopic characteristics, and pharmacological profile. The data presented here serves as a valuable resource for researchers interested in the exploration of novel sildenafil analogues for therapeutic applications.
